N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine
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Overview
Description
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and a purine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is typically attached through nucleophilic substitution reactions involving piperazine and phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide: Shares the methoxyphenyl and phenylpiperazine moieties but differs in the core structure.
(1Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethan-1-imine: Similar in having the methoxyphenyl and phenylpiperazine groups but has an imine linkage instead of a purine core.
The uniqueness of this compound lies in its purine core, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C22H23N7O |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C22H23N7O/c1-30-18-9-7-16(8-10-18)25-21-19-20(24-15-23-19)26-22(27-21)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
HNKJZEJOYQFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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